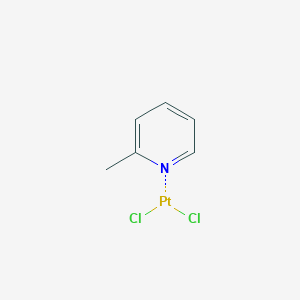
Dichloroplatinum;2-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloroplatinum;2-methylpyridine typically involves the reaction of platinum(II) chloride with 2-methylpyridine in the presence of a suitable amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a continuous flow setup, which allows for the efficient production of 2-methylpyridines with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperature can facilitate the production process .
化学反应分析
Types of Reactions
Dichloroplatinum;2-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions, where the 2-methylpyridine ligand is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, altering the oxidation state of the metal and affecting the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include other pyridines, ethylene, and various nucleophiles. Reaction conditions often involve controlled temperatures and the presence of suitable catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, ligand exchange reactions can produce new platinum complexes with different ligands .
科学研究应用
Dichloroplatinum;2-methylpyridine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of dichloroplatinum;2-methylpyridine involves its interaction with DNA, leading to the formation of platinum-DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound’s ability to overcome resistance to traditional platinum-based drugs is attributed to its reduced susceptibility to inactivation by thiols and its enhanced cellular uptake .
相似化合物的比较
Similar Compounds
Carboplatin: A derivative of cisplatin with reduced toxicity but similar mechanisms of action.
Oxaliplatin: Another platinum-based drug with a different spectrum of activity and reduced cross-resistance with cisplatin.
Uniqueness
Dichloroplatinum;2-methylpyridine is unique in its design to be less susceptible to inactivation by thiols, which enhances its efficacy against cisplatin-resistant cancer cell lines.
属性
分子式 |
C6H7Cl2NPt |
|---|---|
分子量 |
359.11 g/mol |
IUPAC 名称 |
dichloroplatinum;2-methylpyridine |
InChI |
InChI=1S/C6H7N.2ClH.Pt/c1-6-4-2-3-5-7-6;;;/h2-5H,1H3;2*1H;/q;;;+2/p-2 |
InChI 键 |
SMVNRJWZLQKJCP-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=CC=N1.Cl[Pt]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


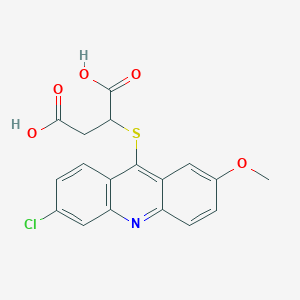

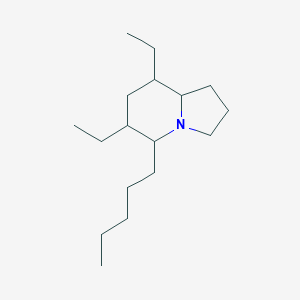
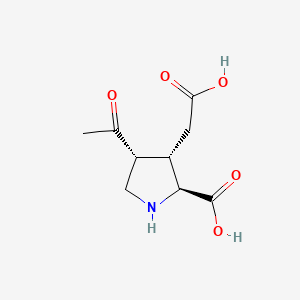
![5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921196.png)
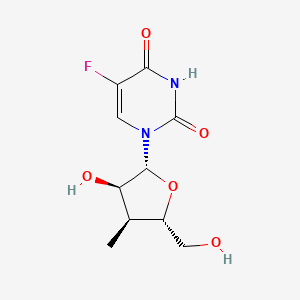


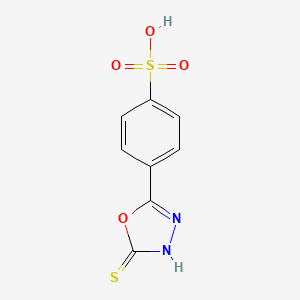
![1,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12921241.png)

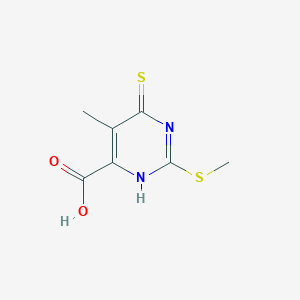
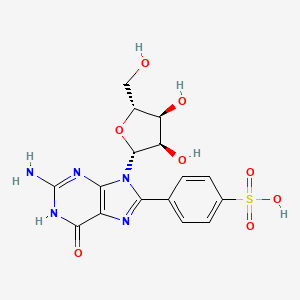
![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide](/img/structure/B12921280.png)
